(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
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Description
(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate, also known as SBFNPC, is a synthetic compound that has been studied for its potential applications in various scientific and medical fields. This molecule is a derivative of the nitrophenoxy pyrrolidine family, and has been found to possess various biochemical and physiological effects. The synthesis of SBFNPC is relatively simple and can be accomplished by a variety of methods, including a two-step reaction of a nitrophenol and a pyrrolidine.
Scientific Research Applications
Enantioselective Synthesis and Applications
- Enantioselective Synthesis of Pyrrolidines : A study by Chung et al. (2005) detailed an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are structurally related to the compound . This synthesis involved a nitrile anion cyclization strategy, providing a practical approach to creating similar compounds with potential applications in various fields, including pharmaceuticals (Chung et al., 2005).
Radioprotective and Cytotoxic Properties
- Radioprotective and Cytotoxic Effects : Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals, including compounds structurally related to (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate. They assessed the cytotoxic and radioprotective effects of these compounds in rat glioma C6 cells (Qin et al., 2009).
Antibacterial Agents
- Antibacterial Agents Synthesis : Research by Bouzard et al. (1992) involved the synthesis of a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which showed promising in vitro and in vivo antibacterial activities. The study indicated that compounds with structural similarities to (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate could be potential candidates for antibacterial therapy (Bouzard et al., 1992).
Enzymatic and Metabolic Studies
Enzymatic Metabolism : Yoo et al. (2008) investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor structurally related to the compound . The study focused on the enzymatic pathways involved in its metabolism and may provide insights into the biotransformation of similar compounds (Yoo et al., 2008).
Synthesis and Characterization : Sasaki et al. (2020) reported the synthesis of a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, demonstrating its utility in the synthesis of novel macrocyclic Tyk2 inhibitors. This research highlights the potential of using structurally related compounds in the development of new therapeutic agents (Sasaki et al., 2020).
properties
IUPAC Name |
tert-butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOIEGRSORTDPW-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693173 |
Source
|
Record name | tert-Butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate | |
CAS RN |
1233860-33-7 |
Source
|
Record name | tert-Butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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